(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-14-3-4-15-16(11-14)28-19(22(15)7-8-25-2)20-17(23)12-27-13-18(24)21-5-9-26-10-6-21/h3-4,11H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAJFKNOOPJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCOCC3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety, a morpholino group, and a thioacetamide structure, which collectively contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 348.4 g/mol. Its structure allows for various interactions with biological targets, which is essential for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S₂ |
| Molecular Weight | 348.4 g/mol |
| Functional Groups | Benzo[d]thiazole, Morpholino, Thioacetamide |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer activities. The presence of the thiazole ring and the morpholino group enhances its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.
Antimicrobial Activity
Research has shown that this compound effectively inhibits the growth of several bacterial strains. For instance, it has demonstrated activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.
Anticancer Potential
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression in malignant cells.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Interaction : The compound could interact with cellular receptors, altering signaling pathways that promote inflammation or tumor growth.
- Cellular Uptake : The methoxyethyl group enhances solubility, facilitating cellular uptake and subsequent biological effects.
Case Studies
-
Antimicrobial Study : A study evaluated the efficacy of the compound against various pathogens, showing significant inhibition zones in agar diffusion tests compared to standard antibiotics.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 20 Escherichia coli 18 Pseudomonas aeruginosa 15 - Anti-inflammatory Research : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups.
- Anticancer Evaluation : A recent study assessed the cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value indicating potent activity at low concentrations.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions is used to introduce this substituent.
- Thioacetamide Formation : The final step involves the reaction of the benzo[d]thiazole derivative with morpholino compounds to yield the target compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus cereus | 4 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated promising anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but molecular docking studies have indicated a potential interaction with key enzymes involved in cancer metabolism.
Case Studies
- In Vitro Studies : In vitro assays have shown that the compound significantly reduces cell viability in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutic agents, indicating a higher potency.
- Molecular Docking Simulations : Computational studies using molecular docking have revealed that this compound binds effectively to targets such as topoisomerase II and cyclin-dependent kinases, which are critical in cancer progression.
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide, and how is structural confirmation achieved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzothiazole intermediates. Key steps include:
Benzothiazole core formation : React 2-amino-6-methylbenzothiazole with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-(2-methoxyethyl) substituent .
Thioacetamide linkage : Couple the intermediate with 2-((2-morpholino-2-oxoethyl)thio)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
(Z)-isomer isolation : Employ chromatographic separation (e.g., preparative HPLC) due to potential (E)/(Z) isomerism .
Structural confirmation : X-ray crystallography is critical for unambiguous confirmation of the (Z)-configuration and molecular geometry, as demonstrated in analogous benzothiazole derivatives . Complementary techniques include ¹H/¹³C NMR (e.g., NOESY for stereochemistry) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are essential for assessing the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity assessment :
- HPLC-UV/ELS : Use reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities ≤0.1% .
- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (e.g., >200°C indicates thermal stability) .
- Stability profiling :
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (H₂O₂) over 14 days, followed by HPLC analysis to identify degradation products .
- Solution stability : Test in common solvents (DMSO, ethanol) via NMR to detect solvolysis or tautomerization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core modifications :
- Computational tools : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains) and validate with free-energy perturbation (FEP) calculations .
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in anticancer assays?
- Methodological Answer :
- Target identification :
Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
- Functional assays :
- Apoptosis/cell cycle : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 and p21/p53 .
- Metabolic profiling : Seahorse XF Analyzer to assess mitochondrial respiration vs. glycolysis .
Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 3² factorial design to variables like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions .
- Flow chemistry : Transition batch synthesis to continuous flow systems (e.g., Corning G1 reactor) to enhance mixing, reduce side reactions, and scale to gram quantities .
- In-line analytics : Use PAT tools (FTIR, Raman probes) for real-time monitoring of intermediates .
Q. How should researchers address contradictory data in biological activity across different assay systems?
- Methodological Answer :
- Root-cause analysis :
| Potential Issue | Resolution Strategy |
|---|---|
| Assay variability | Standardize protocols (e.g., CellTiter-Glo vs. MTT) and use internal controls |
| Solubility artifacts | Pre-dose compound in DMSO ≤0.1% and confirm stability via LC-MS |
| Off-target effects | CRISPR-Cas9 knockout of suspected targets |
- Orthogonal validation : Cross-verify results using 3D spheroid models, patient-derived xenografts (PDX), and transcriptomic profiling (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
